molecular formula C17H23FN2O3 B3027330 (S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate CAS No. 1286207-77-9

(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate

Cat. No.: B3027330
CAS No.: 1286207-77-9
M. Wt: 322.4
InChI Key: PQFMAQKAXRBBJD-AWEZNQCLSA-N
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Description

(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate is a chiral compound that belongs to the piperidine family. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate typically involves several steps, starting from readily available precursors. One common method involves the partial reduction of pyridine, followed by Rh-catalyzed asymmetric carbometalation, and another reduction step to obtain the desired piperidine derivative . The reaction conditions often include the use of specific catalysts and reagents to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while substitution reactions can produce a wide range of substituted piperidine compounds with different functional groups.

Scientific Research Applications

(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring and fluorobenzene moiety play crucial roles in its binding affinity and activity. The compound may act on various enzymes, receptors, or other biological targets, leading to its observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its chiral nature and the presence of a fluorobenzene moiety make it particularly valuable in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

tert-butyl (3S)-3-[(4-fluorobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(11-20)19-15(21)12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFMAQKAXRBBJD-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001124548
Record name 1-Piperidinecarboxylic acid, 3-[(4-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-77-9
Record name 1-Piperidinecarboxylic acid, 3-[(4-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(4-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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